

Solubility of 2-(Ethylsulfonyl)ethanamine in organic solvents

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Compound of Interest

Compound Name: 2-(Ethylsulfonyl)ethanamine

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An In-depth Technical Guide to the Solubility of **2-(Ethylsulfonyl)ethanamine** in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of **2-(Ethylsulfonyl)ethanamine** in various organic solvents. Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule that govern its solubility behavior. In the absence of extensive published quantitative data, this guide emphasizes robust, field-proven methodologies for empirical solubility determination, including isothermal shake-flask protocols and advanced analytical quantification techniques. It further explores the causal relationships between solvent properties, temperature, and solubility, empowering scientists to make informed decisions in process chemistry, formulation, and purification workflows.

Introduction: The Significance of 2-(Ethylsulfonyl)ethanamine

2-(Ethylsulfonyl)ethanamine is a bifunctional primary amine of significant interest in the chemical and pharmaceutical industries.[1][2] Its molecular architecture, featuring a flexible ethyl chain, a nucleophilic primary amine, and a polar ethylsulfonyl group, makes it a versatile intermediate for chemical synthesis.[3] It serves as a critical building block in the development

of novel therapeutic agents, particularly for neurological disorders, and in the formulation of advanced agrochemicals.[1][4]

The ethylsulfonyl moiety is particularly noteworthy. It enhances the polarity of the molecule and can improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs), making it a valuable component in drug design.[2][3]

Understanding the solubility of this compound is paramount for its practical application. Solubility data dictates the choice of solvents for:

- **Reaction Media:** Ensuring reactants are in the same phase for optimal reaction kinetics.
- **Purification:** Selecting appropriate solvent systems for crystallization or chromatography.
- **Formulation:** Developing stable and bioavailable drug product formulations.
- **Handling and Storage:** Establishing safe and effective protocols.

This guide provides the theoretical basis and practical instruction to systematically evaluate the solubility of **2-(Ethylsulfonyl)ethanamine**.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis.

Table 1: Physicochemical Properties of **2-(Ethylsulfonyl)ethanamine**

Property	Value	Source
Molecular Formula	C ₄ H ₁₁ NO ₂ S	[2][5]
Molecular Weight	137.2 g/mol	[2][5]
Appearance	Light pale yellow solid	[5]
Key Functional Groups	Primary Amine (-NH ₂), Sulfonyl (-SO ₂ -)	[3]

Molecular Structure Analysis:

- Primary Amine (-NH₂): This group is polar and acts as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). It imparts a basic character to the molecule.[6][7]
- Ethylsulfonyl Group (-SO₂-): The sulfonyl group is highly polar and a strong hydrogen bond acceptor (at the oxygen atoms). It significantly increases the molecule's polarity and its potential for aqueous solubility.[3]
- Ethyl Chains (-CH₂CH₃): These alkyl portions contribute non-polar character to the molecule.

The combined effect of a strongly basic amine and a highly polar sulfonyl group makes **2-(Ethylsulfonyl)ethanamine** a predominantly polar molecule. Based on this structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility of **2-(Ethylsulfonyl)ethanamine** in Common Organic Solvents

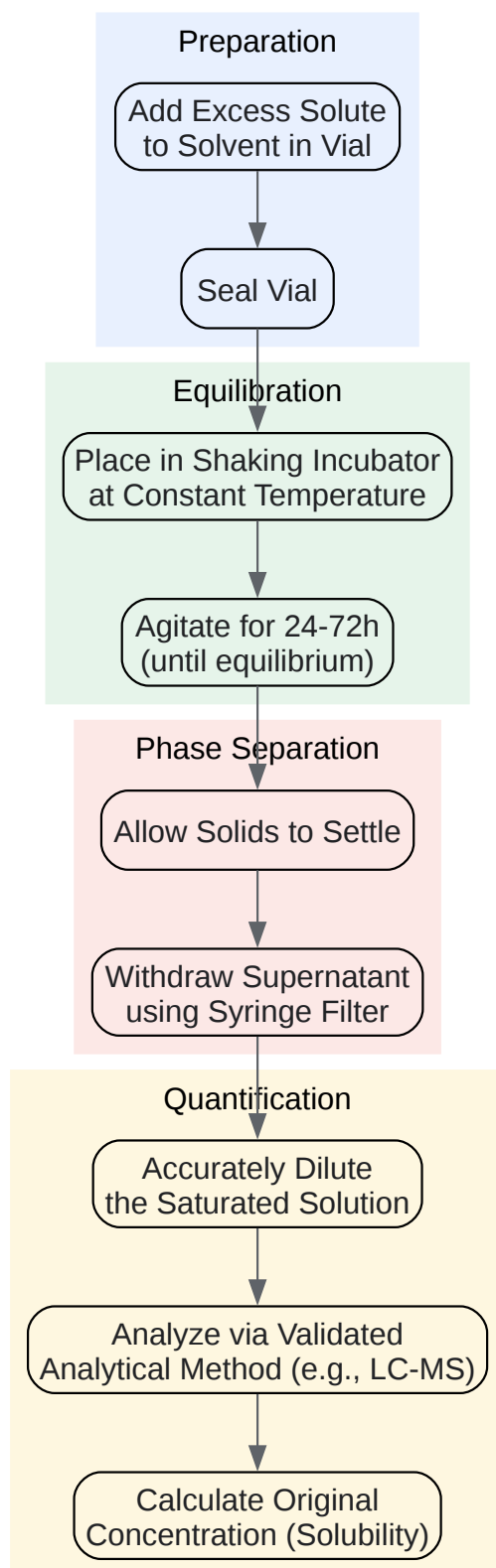
Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Water	High	Strong hydrogen bonding interactions (both donor and acceptor) with the solvent.
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	Strong dipole-dipole interactions. The compound can accept hydrogen bonds from trace water but cannot donate to the solvent.
Intermediate Polarity	Acetone, Ethyl Acetate	Moderate to Low	Weaker dipole-dipole interactions compared to highly polar aprotic solvents.
Non-Polar	Hexane, Toluene, Diethyl Ether	Very Low / Insoluble	Mismatch in polarity; intermolecular forces between solvent molecules are favored over solute-solvent interactions.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain definitive quantitative data, an empirical approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a controlled temperature.[8]

Objective: To determine the saturation concentration of **2-(Ethylsulfonyl)ethanamine** in a selected organic solvent at a specified temperature.

Core Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the liquid phase is then measured, representing the solubility at that temperature.



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Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology:

- Materials & Reagents:
 - **2-(Ethylsulfonyl)ethanamine** (solid, purity \geq 98%)
 - Selected organic solvents (HPLC grade or equivalent)
 - Scintillation vials or sealed glass tubes
 - Orbital shaker with temperature control (incubator)
 - Volumetric flasks and pipettes
 - Syringes and syringe filters (0.22 μ m, ensure chemical compatibility with solvent)
 - Analytical balance
- Equilibration Procedure:
 - Add an excess amount of solid **2-(Ethylsulfonyl)ethanamine** to a vial. "Excess" means enough solid remains undissolved at the end of the experiment. A good starting point is ~50-100 mg per 2-3 mL of solvent.
 - Add a precisely known volume or mass of the chosen solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples at a moderate speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-point study can validate the minimum time required.
- Sample Collection and Phase Separation:
 - After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.

- Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe.
- Immediately attach a syringe filter and dispense the solution into a clean, tared vial for gravimetric analysis or into a volumetric flask for dilution prior to chromatographic analysis. This step is critical to remove any microscopic undissolved particles.

Analytical Quantification of the Solute

Once a clear, saturated solution is obtained, the concentration must be accurately measured.

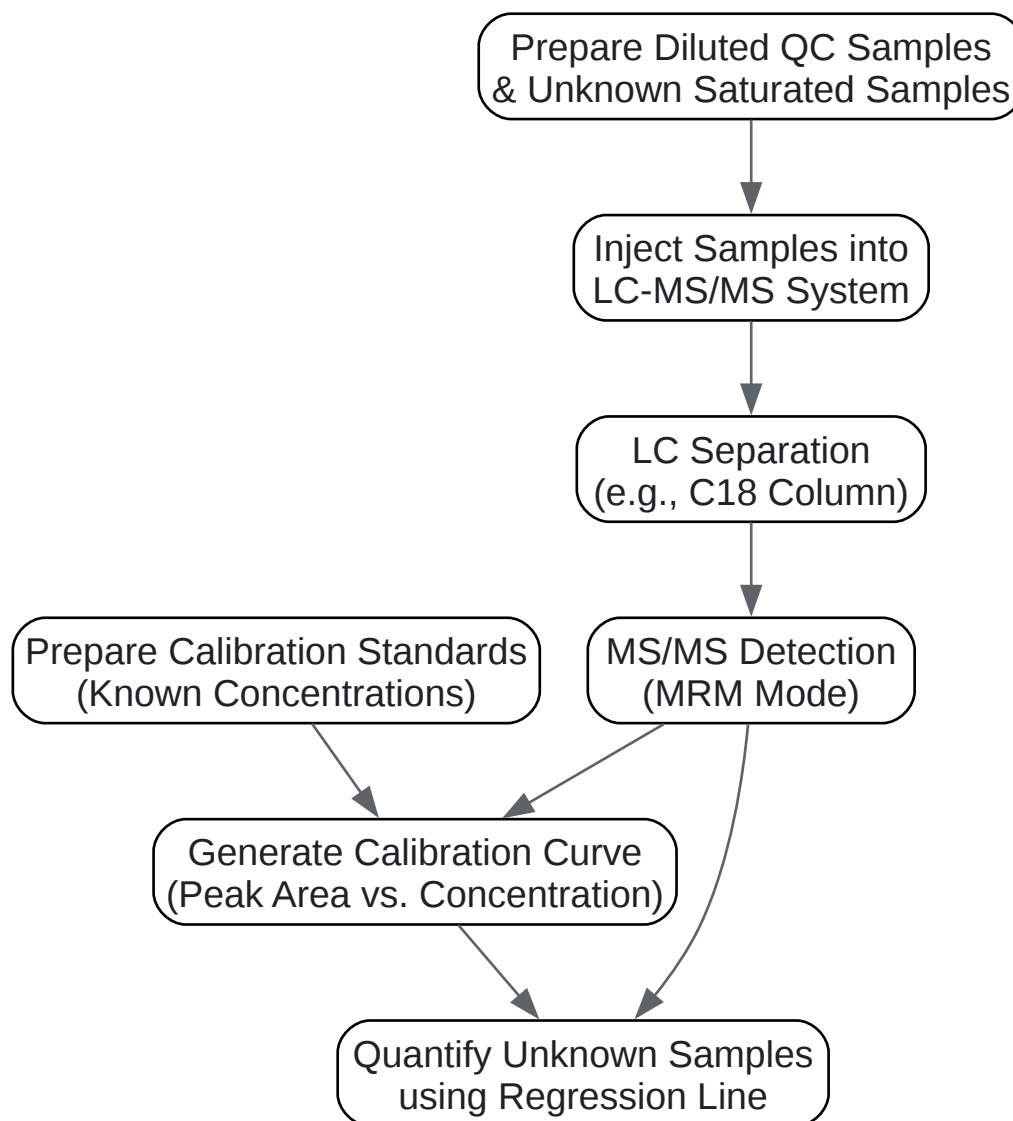
Gravimetric Analysis

This is a straightforward method suitable for non-volatile solutes and solvents.

- Protocol:
 - Accurately weigh a clean, empty sample vial (W_1).
 - Dispense a known volume (e.g., 1.00 mL) of the filtered saturated solution into the vial and weigh it again (W_2).
 - Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's decomposition point.
 - Once all solvent is removed and the vial has returned to room temperature, weigh the vial containing the dry residue (W_3).
- Calculation:
 - Mass of solute = $W_3 - W_1$
 - Mass of solvent = $W_2 - W_3$
 - Solubility (g/100 g solvent) = $(\text{Mass of solute} / \text{Mass of solvent}) \times 100$

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, ideal for accurately quantifying solutes, especially at low concentrations or in complex matrices.[9][10]



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Caption: LC-MS/MS Quantification Workflow.

Step-by-Step Protocol:

- Sample Preparation:
 - Accurately dilute the filtered saturated solution with the initial mobile phase to a concentration that falls within the linear range of the calibration curve. A series of dilutions

may be necessary.

- Method Development:
 - Chromatography: Use a reverse-phase column (e.g., C18) suitable for polar compounds.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
 - Elution: Start with a high percentage of mobile phase A and gradually increase B to elute the compound.
 - Mass Spectrometry:
 - Ionization: Use Electrospray Ionization in positive mode (ESI+), as the primary amine will readily protonate.
 - Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity. This involves selecting a precursor ion (the protonated molecule, $[M+H]^+$) and a characteristic product ion after fragmentation.
- Calibration and Quantification:
 - Prepare a series of calibration standards of **2-(Ethylsulfonyl)ethanamine** in the chosen solvent at known concentrations.
 - Run the standards to generate a calibration curve by plotting peak area against concentration.
 - Run the diluted unknown samples.
 - Calculate the concentration in the diluted samples using the calibration curve's regression equation, and then factor in the dilution to determine the original solubility.

Conclusion

While published quantitative data for the solubility of **2-(Ethylsulfonyl)ethanamine** is scarce, a thorough analysis of its molecular structure allows for a reliable qualitative prediction of its behavior in various organic solvents. It is predicted to be highly soluble in polar protic solvents and progressively less soluble as solvent polarity decreases. For definitive and actionable data, this guide provides a robust framework for the experimental determination of its solubility using the isothermal shake-flask method coupled with either gravimetric or highly sensitive LC-MS/MS quantification. By applying these methodologies, researchers can generate the critical data needed to optimize synthetic routes, streamline purification processes, and accelerate formulation development.

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